

# Spectroscopic and Structural Elucidation of Rabdoserrin A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Rabdoserrin A**, an ent-kaurane diterpenoid isolated from Rabdosia serra. The following sections detail its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, the experimental protocols used for their acquisition, and a conceptual workflow for its isolation and characterization.

#### Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of **Rabdoserrin A**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] <sup>+</sup>	421.2170	421.2167	C22H32O7

### Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of **Rabdoserrin A** was elucidated using one-dimensional and two-dimensional NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data were recorded in deuterated chloroform (CDCl<sub>3</sub>).



<sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Position	(500 MHz, CD Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.65	m	_
1β	1.20	m	
2α	1.80	m	
2β	1.55	m	
3α	3.25	dd	11.5, 4.5
5	2.15	d	6.0
6	5.80	d	6.0
7	4.85	S	
9	2.40	m	
11α	1.95	m	
11β	1.75	m	
12α	1.60	m	
12β	1.40	m	
13	2.60	m	
14α	2.20	m	
14β	1.85	m	-
17a	5.05	S	-
17b	4.80	S	-
18	0.95	s	-
19	0.90	s	<del>-</del>
20	1.05	S	-
6-OAc	2.10	S	-



<sup>13</sup>C NMR Data (125 MHz. CDCl<sub>3</sub>)

Position Position	Chemical Shift (δ, ppm)
1	38.5
2	18.5
3	78.0
4	38.0
5	55.0
6	76.0
7	98.0
8	56.0
9	50.0
10	42.0
11	20.0
12	35.0
13	39.0
14	28.0
15	210.0
16	150.0
17	110.0
18	28.5
19	22.0
20	18.0
6-OAc (C=O)	170.5
6-OAc (CH₃)	21.0



## **Experimental Protocols Extraction and Isolation**

The air-dried, powdered aerial parts of Rabdosia serra were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative HPLC to yield pure **Rabdoserrin A**.

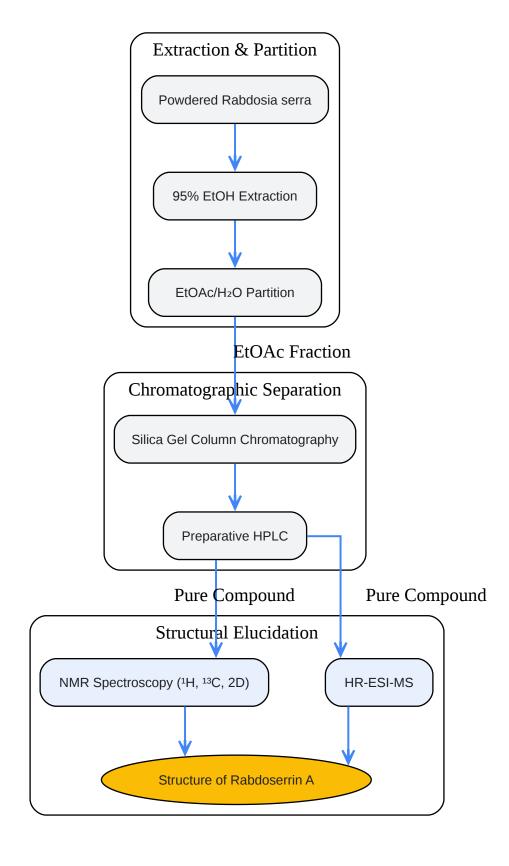
#### **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Samples were dissolved in CDCl<sub>3</sub>, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
  was performed on a Bruker Daltonics Apex II mass spectrometer.

### Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Rabdoserrin A**.





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Caption: Isolation and Characterization Workflow of Rabdoserrin A.







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